4-Chloro-5,6-dihydrobenzo[h]quinazoline
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C12H9ClN2 |
|---|---|
Poids moléculaire |
216.66 g/mol |
Nom IUPAC |
4-chloro-5,6-dihydrobenzo[h]quinazoline |
InChI |
InChI=1S/C12H9ClN2/c13-12-10-6-5-8-3-1-2-4-9(8)11(10)14-7-15-12/h1-4,7H,5-6H2 |
Clé InChI |
ZNHGKTWTTFFFSC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C3=CC=CC=C31)N=CN=C2Cl |
Origine du produit |
United States |
Synthetic Methodologies and Chemical Transformations
Synthetic Pathways for 4-Chloro-5,6-dihydrobenzo[h]quinazoline
The primary route to this compound involves the initial synthesis of a quinazolinedione intermediate, which is subsequently halogenated. This pathway allows for the specific introduction of the chloro group at the desired position.
The synthesis originates from commercially available 2-tetralone (B1666913). The key steps involve the formation of a crucial dione (B5365651) intermediate:
Step 1: Knoevenagel Condensation: The synthesis begins with the reaction of 2-tetralone with ethyl cyanoacetate (B8463686) in the presence of a piperidine (B6355638) catalyst. This condensation reaction yields ethyl 2-cyano-2-(3,4-dihydronaphthalen-2-yl)acetate.
Step 2: Michael Addition and Cyclization: The resulting acetate (B1210297) derivative is then treated with urea (B33335) in the presence of a strong base, such as sodium ethoxide. This step proceeds via a Michael addition followed by an intramolecular cyclization to form the stable tricyclic compound, 5,6-dihydrobenzo[h]quinazoline-2,4(1H,3H)-dione. This dione is the direct precursor for the subsequent halogenation step.
An alternative pathway to a related dihydrobenzo[h]quinazoline core involves the reaction of a chalcone (B49325) derivative, specifically a 2-benzylidene-1-tetralone, with guanidine. nih.gov This reaction, however, typically yields a 2-amino-4-phenyl substituted dihydrobenzo[h]quinazoline, which is a different scaffold than the one required for the synthesis of the title compound.
The formation of the pyrimidine (B1678525) ring, which completes the benzo[h]quinazoline core, is a critical step. In the primary synthetic route, the ring closure is achieved by reacting the intermediate, ethyl 2-cyano-2-(3,4-dihydronaphthalen-2-yl)acetate, with urea. The ethoxide base facilitates the cyclization, leading to the formation of the thermodynamically stable 5,6-dihydrobenzo[h]quinazoline-2,4(1H,3H)-dione with a reported yield of 80%.
The introduction of the chlorine atom at the C-4 position is accomplished through the chlorination of the 5,6-dihydrobenzo[h]quinazoline-2,4(1H,3H)-dione precursor. This transformation is typically achieved using a potent chlorinating agent.
A common and effective method involves refluxing the dione with phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine like N,N-dimethylaniline which acts as a catalyst and acid scavenger. This reaction converts both ketone groups into chlorides, yielding 2,4-dichloro-5,6-dihydrobenzo[h]quinazoline (B7941147). The reaction mechanism for the chlorination of quinazolinones with POCl₃ involves an initial phosphorylation of the keto group, forming a reactive intermediate that is then displaced by a chloride ion. nih.gov The reaction proceeds efficiently, with reported yields for the formation of the dichloro derivative reaching 85%. While this method produces a 2,4-dichloro derivative, the subsequent chemical transformations can be selectively targeted at the more reactive C-4 position.
| Step | Reaction | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Knoevenagel Condensation & Ring Closure | 2-Tetralone, Ethyl Cyanoacetate, Urea, NaOEt | 80 |
| 2 | Dichlorination | POCl₃, N,N-Dimethylaniline | 85 |
Chemical Reactivity and Derivatization Strategies
The chemical reactivity of the target scaffold is dominated by the properties of the C-4 chloro group, which serves as a versatile handle for introducing a wide range of functional groups through nucleophilic substitution.
The chlorine atom at the C-4 position of the 2,4-dichloro-5,6-dihydrobenzo[h]quinazoline intermediate is highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring, which stabilizes the intermediate Meisenheimer complex formed during the substitution process. nih.gov
Crucially, the C-4 position is significantly more electrophilic and thus more reactive towards nucleophiles than the C-2 position. acs.org This difference in reactivity allows for the selective functionalization at the C-4 position by carefully controlling the reaction conditions, particularly the temperature.
Researchers have successfully performed selective nucleophilic substitution at the C-4 position by reacting 2,4-dichloro-5,6-dihydrobenzo[h]quinazoline with various primary and secondary amines at low temperatures (e.g., 0 °C to room temperature). Under these mild conditions, the nucleophile preferentially attacks the C-4 carbon, leading to the displacement of the C-4 chloro group while leaving the C-2 chloro group intact. This strategy provides a straightforward route to a diverse library of 4-amino-2-chloro-5,6-dihydrobenzo[h]quinazoline derivatives.
| Nucleophile (Amine) | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|
| Cyclopropylamine | Ethanol, 0 °C to r.t. | N4-cyclopropyl-2-chloro-5,6-dihydrobenzo[h]quinazolin-4-amine | 72 |
| (R)-(+)-sec-Butylamine | Ethanol, 0 °C to r.t. | (R)-N-sec-butyl-2-chloro-5,6-dihydrobenzo[h]quinazolin-4-amine | 70 |
| Pyrrolidine | Ethanol, 0 °C to r.t. | 2-chloro-4-(pyrrolidin-1-yl)-5,6-dihydrobenzo[h]quinazoline | 78 |
| Benzylamine | Ethanol, 0 °C to r.t. | N-benzyl-2-chloro-5,6-dihydrobenzo[h]quinazolin-4-amine | 75 |
Data derived from syntheses of analogous 2,4-diamino substituted derivatives.
This selective reactivity underscores the utility of this compound (via its 2,4-dichloro precursor) as a key intermediate in the synthesis of more complex molecules. The less reactive C-2 chloro group can be substituted in a subsequent step, typically requiring more forcing conditions such as higher temperatures, allowing for the programmed introduction of two different substituents onto the quinazoline (B50416) core. acs.org
Oxidation Reactions and Quinazolinone Formation
While the primary reactivity lies in substitution, the quinazoline core can undergo oxidation. The conversion of a 4-chloroquinazoline (B184009) back to its corresponding quinazolin-4(3H)-one can occur through hydrolysis. mdpi.com In a broader context of quinazoline chemistry, oxidation of the quinazoline ring in an acidic medium can yield a 3,4-dihydro-4-oxoquinazoline, also known as a quinazolinone. nih.govresearchgate.net The synthesis of 4-chloroquinazolines often starts from the corresponding quinazolinone, which is chlorinated using reagents like phosphorus oxychloride (POCl₃). acs.org This chlorination step activates the C4 position for the subsequent nucleophilic substitutions. acs.org
Reduction Reactions for Functional Group Interconversion
The reviewed literature does not provide specific examples of reduction reactions involving the this compound core for functional group interconversion.
Cyclization and Annulation Reactions to Form Fused Systems
This compound and its immediate derivatives are valuable precursors for constructing more complex, fused heterocyclic systems. The derivatives obtained from nucleophilic substitution can undergo subsequent intramolecular or intermolecular cyclization reactions.
A notable example is the reaction of 4-chloroquinazolines with hydrazine (B178648) hydrate (B1144303). rsc.org The resulting 4-hydrazinylquinazoline intermediate can be treated with reagents like carbon disulfide to construct a fused triazole ring, yielding triazolo[4,3-c]quinazoline systems. ekb.eg In more complex transformations, treatment of 4-chloroquinazolines with hydrazine hydrate at high temperatures can lead to a ring transformation, producing 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles. rsc.org These triazoles can be further cyclized with orthoesters or aldehydes to form novel triazolo[4,3-d] acs.orgnih.govnih.govbenzotriazepine fused systems. rsc.org Modern transition-metal-catalyzed C–H bond activation and annulation reactions also utilize quinazolinone scaffolds (often derived from 4-chloro precursors) to build complex polycyclic structures, such as 8H-isoquinolino[1,2-b]quinazolin-8-ones. acs.org
Exploration of Stereoselective Synthetic Routes
Within the scope of the reviewed scientific literature, specific stereoselective synthetic routes originating directly from this compound were not detailed.
Spectroscopic and Analytical Characterization Methodologies
The structural elucidation of this compound and its derivatives relies on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for confirming the structure of these compounds.
¹H-NMR: Provides information on the number and environment of protons. Key signals help confirm the substitution pattern on the aromatic rings. mdpi.com
¹³C-NMR: Identifies the carbon skeleton of the molecule. mdpi.com
2D-NMR: Two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously confirming the regioselectivity of substitution reactions. mdpi.comresearchgate.net For instance, a NOESY experiment can show the spatial proximity between the N-H proton of a newly added amine and the H5 proton on the quinazoline core, confirming substitution at the C4 position. researchgate.netnih.gov An HMBC experiment can show correlations between the C4 carbon and both the N-H proton and the H5 proton, providing definitive proof of the substitution site. researchgate.net
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and its fragments, confirming its elemental composition. mdpi.comresearchgate.net
Infrared (IR) Spectroscopy helps identify characteristic functional groups present in the molecule, such as C=N and C-Cl bonds. researchgate.net
X-ray Crystallography provides unequivocal proof of the molecular structure in the solid state, offering precise data on bond lengths, bond angles, and molecular conformation. researchgate.netnih.gov
Table 2: Key Spectroscopic Data for a Representative 4-Chloroquinazoline Derivative
| Technique | Observation | Significance | Reference |
|---|---|---|---|
| ¹H-NMR | Signal for N-H proton | Confirms successful amine substitution | researchgate.net |
| ¹³C-NMR | Chemical shifts for C2 and C4 | Differentiates between carbon atoms in the pyrimidine ring | mdpi.com |
| 2D-NOESY | Correlation between N-H and H5 protons | Confirms substitution at C4 position | researchgate.netnih.gov |
| 2D-HMBC | Correlation between C4 and N-H/H5 protons | Confirms connectivity at the C4 position | researchgate.net |
| Mass Spec. | Molecular ion peak (M+) | Confirms molecular weight and formula | mdpi.com |
An extensive search of scientific literature and chemical databases has been conducted to gather information on the chemical compound “this compound” for the purpose of generating a detailed article based on the provided outline.
The search included methodologies for its synthesis, as well as specific characterization data from Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data for the specified subsections. Creating content without source data would lead to fabrication and would not meet the required standards of accuracy.
Biological Activity Investigations in Vitro and Mechanistic Focus
Anticancer Efficacy in Cellular Systems
Extensive investigation of scientific literature reveals a notable absence of specific studies detailing the direct anticancer efficacy of 4-Chloro-5,6-dihydrobenzo[h]quinazoline. While the broader family of quinazoline (B50416) and benzoquinazoline derivatives has been a significant focus of anticancer research, specific data for this particular compound remains elusive. Research has predominantly utilized this compound as a chemical intermediate for the synthesis of more complex molecules. The biological activities of these subsequent derivatives are well-documented; however, the standalone activity of the parent compound is not characterized in the available literature.
Cytotoxicity Profiles Across Diverse Cancer Cell Lines (e.g., Leukemia, Lung Adenocarcinoma, Colon Carcinoma)
There is no publicly available data from in vitro studies that specifically outlines the cytotoxic effects of this compound on various cancer cell lines, including those from leukemia, lung adenocarcinoma, and colon carcinoma. Consequently, IC50 values, which quantify the concentration of a substance needed to inhibit the growth of 50% of a cell population, are not available for this compound.
While numerous studies report the cytotoxicity of derivatives synthesized from this compound, this information is not directly applicable to the parent compound and therefore is not included in this article.
Mechanisms of Action in Inducing Cancer Cell Death
Due to the lack of direct research on the biological effects of this compound, its mechanisms of action in inducing cancer cell death have not been elucidated. The following subsections address the specific mechanistic aspects for which no dedicated studies on this compound could be found.
There are no specific studies that have investigated whether this compound can induce apoptosis, or programmed cell death, through the mitochondrial (intrinsic) pathway in cancer cells. Research on related benzo[h]quinazoline derivatives has shown the capacity to induce apoptosis. For instance, certain derivatives have been found to trigger apoptosis in HeLa cells. nih.gov However, these findings cannot be directly attributed to this compound itself.
The effect of this compound on the cell cycle of cancer cells has not been reported in the scientific literature. Studies on some quinazoline derivatives have demonstrated the ability to cause cell cycle arrest at various phases, such as the G2/M phase, which is a critical checkpoint for cell division. semanticscholar.orgresearchgate.net Without direct experimental evidence, it is unknown if this compound possesses similar capabilities.
There is no evidence in the current body of scientific literature to suggest that this compound acts as an inhibitor of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). The quinazoline scaffold is a well-known pharmacophore in the design of EGFR-TK inhibitors, with several approved drugs for cancer therapy featuring this core structure. japsonline.comnih.gov Numerous studies have explored the EGFR-TK inhibitory activity of various quinazoline and benzo[g]quinazoline derivatives. researchgate.netnih.gov However, specific inhibitory data for this compound is not available.
No studies have been published that evaluate the inhibitory activity of this compound against Phosphoinositide 3-Kinase (PI3K). The PI3K signaling pathway is a critical target in cancer therapy, and various quinazoline derivatives have been investigated as PI3K inhibitors. nih.govnih.govresearchgate.net Despite the structural relationship, the specific activity of this compound on PI3K remains uninvestigated.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a key target in cancer chemotherapy. While the broader class of quinazoline analogues has been evaluated for DHFR inhibitory activity, with some compounds showing potent inhibition with IC50 values in the micromolar range, specific studies on the DHFR inhibitory capacity of this compound are not extensively documented in publicly available literature. nih.govnih.gov Therefore, no quantitative data on its IC50 value or specific binding interactions with the DHFR enzyme can be provided at this time.
Tubulin Polymerization Inhibition
DNA Intercalation and Replication Disruption
DNA intercalation, the insertion of a molecule between the base pairs of DNA, can disrupt DNA replication and transcription, leading to cell death. This mechanism is a hallmark of several anticancer agents. While some quinazoline derivatives have been suggested to interact with DNA, and structurally related compounds like 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amines have been studied as DNA intercalating topoisomerase IIα poisons, specific studies confirming the DNA intercalation and replication disruption capabilities of this compound have not been found. semanticscholar.orgnih.gov
Activity Against Drug-Resistant Cancer Cell Lines
The emergence of drug resistance is a major challenge in cancer therapy. Research has explored the efficacy of novel quinazoline derivatives against various drug-resistant cancer cell lines. semanticscholar.org For instance, certain 2-chloro-4-anilinoquinazoline derivatives have demonstrated high antiproliferative activity against a range of cancer cell lines. semanticscholar.org However, specific data on the activity of this compound against drug-resistant cancer cell lines is not available in the reviewed literature.
Antimicrobial Activity Studies
The antimicrobial potential of quinazoline derivatives has been a significant area of research, with many compounds demonstrating activity against a spectrum of bacteria. The following sections review the available information on the efficacy of this compound against specific Gram-positive and Gram-negative bacteria.
Efficacy Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)
Quinazolin-4(3H)-one derivatives have been widely reported to possess pharmacological activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. eco-vector.commdpi.comnih.gov For instance, novel 5,6-dihydrobenzo[h]quinazolin-4(3H)-one analogs have been evaluated for their ability to inhibit biofilm formation in Staphylococcus aureus. nih.gov Despite these broader findings, specific studies quantifying the minimum inhibitory concentration (MIC) or detailing the mechanism of action of this compound against Staphylococcus aureus and Bacillus subtilis are not present in the accessible scientific literature.
Efficacy Against Gram-Negative Bacteria (e.g., Escherichia coli, Shigella flexneri)
The efficacy of quinazoline compounds against Gram-negative bacteria has also been a focus of investigation. Studies on various quinazolin-4(3H)-one derivatives have shown activity against Escherichia coli. eco-vector.comnih.gov For example, some novel quinazolinone Schiff base derivatives have demonstrated good antibacterial activity against E. coli. nih.gov However, there is a lack of specific published research on the antibacterial effects of this compound against Escherichia coli and Shigella flexneri. Therefore, no specific data on its efficacy against these Gram-negative bacteria can be reported.
Inhibition of Bacterial Virulence Factors (e.g., Streptokinase Expression in Streptococcus pyogenes)
Rather than directly killing bacteria, a modern antimicrobial strategy involves inhibiting virulence factors, which are molecules that enable pathogens to colonize a host and cause disease. Research has identified derivatives of 5,6-dihydrobenzo[h]quinazolin-4(3H)-one as inhibitors of the expression of streptokinase, a critical virulence factor in Group A Streptococcus (GAS). nih.govnih.gov Streptokinase promotes the spread of bacteria by generating plasmin, which breaks down fibrin clots and components of the extracellular matrix. nih.gov By inhibiting the mechanisms bacteria use to spread, these virulence inhibitors aim to keep the pathogenic bacteria in a more manageable state, allowing the host's immune system or antibiotics to clear the infection. nih.gov
Initial studies identified a lead compound, CCG-2979, which demonstrated modest potency in inhibiting streptokinase expression. nih.gov Subsequent research focused on the synthesis and evaluation of a series of novel 5,6-dihydrobenzo[h]quinazolin-4(3H)-one analogs to improve upon this lead compound. nih.govnih.gov This effort led to the identification of new compounds, such as CCG-203592 and CCG-205363, with significantly increased potency—over 35-fold in some cases—as well as improved solubility and metabolic stability. nih.govnih.gov Notably, these compounds also showed efficacy against biofilm formation in Staphylococcus aureus, indicating an additional mode of action for this class of molecules. nih.gov
Table 1: Potency of 5,6-dihydrobenzo[h]quinazolin-4(3H)-one Analogs
| Compound | Potency Improvement (vs. Lead) | Additional Activity |
|---|---|---|
| CCG-203592 | >35-fold | Effective against S. aureus biofilm formation nih.gov |
Proposed Cellular and Molecular Targets for Antimicrobial Action
The antimicrobial activity of quinazoline derivatives is not limited to virulence factor inhibition. Studies suggest that these compounds may have direct effects on essential bacterial processes. The quinoline structure, which is the foundation of quinazolinones, has been shown to inhibit bacterial DNA synthesis. eco-vector.com The proposed mechanism involves the cleavage of bacterial DNA gyrase and type IV topoisomerase, enzymes crucial for DNA replication and repair, ultimately leading to bacterial cell death. eco-vector.com
Specifically, certain quinazolin-4(3H)-one derivatives have been evaluated for their inhibitory activity against E. coli DNA gyrase. mdpi.com Some of the most potent compounds demonstrated significant inhibition of this target enzyme, suggesting that the quinazolinone scaffold is a promising starting point for the development of new DNA gyrase inhibitors. mdpi.com Furthermore, the molecular structure of some quinazolinone derivatives, particularly their hydrophobicity, suggests a low probability of bacterial resistance developing via efflux pumps, which are cellular mechanisms that expel antimicrobial drugs from the bacterial cell. eco-vector.com
Neuropharmacological Activity Assessments
Evaluation of Antidepressant Activity in Preclinical Models
Derivatives of the quinazoline scaffold have been investigated for their potential as novel antidepressants. Specifically, 2-Amino-6-chloro-3,4-dihydroquinazoline (A6CDQ) and its positional isomer, 2-Amino-7-chloro-3,4-dihydroquinazoline (A7CDQ), have demonstrated antidepressant-like actions in the mouse tail suspension test (TST), a common preclinical model for screening antidepressant drugs. nih.govnih.gov
The mechanism of action for these compounds appears to be multi-modal. A6CDQ was initially identified as a 5-HT3 serotonin receptor antagonist. nih.gov Further investigation revealed that while A7CDQ binds to 5-HT3 receptors with lower affinity, it retains antagonist action. nih.gov Additionally, these compounds interact with key neurotransmitter transporters. A6CDQ acts as a serotonin releasing agent at the human serotonin transporter (hSERT) and a reuptake inhibitor at the human norepinephrine transporter (hNET). nih.gov In contrast, A7CDQ is a weak reuptake inhibitor at SERT but a releasing agent at hNET. nih.gov Both compounds were also found to be potent inhibitors of uptake-2 transporters like OCT3. nih.gov This multi-faceted mechanism suggests that these quinazoline derivatives represent a novel class of potential antidepressants. nih.gov
Table 2: In Vitro Neuropharmacological Profile of Chloro-dihydroquinazolines
| Compound | 5-HT3 Receptor Binding (Ki) | 5-HT3 Receptor Antagonism (IC50) | hSERT Activity | hNET Activity |
|---|---|---|---|---|
| A6CDQ | 80 nM | 0.26 µM | Releasing Agent (Km = 2.8 µM) | Reuptake Inhibitor (IC50 = 1.8 µM) nih.gov |
Assessment of Antinociceptive Activity
The analgesic potential of 5,6-dihydrobenzo[h]quinazoline (B11911934) derivatives has been explored in various pain models. A series of 2-substituted 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolines were synthesized and evaluated for their antinociceptive effects. nih.gov In a capsaicin-induced pain test in mice, four of these compounds significantly reduced spontaneous nociception. nih.gov
One particular derivative, compound 3c (where the R group is Phenyl), demonstrated a notable anti-hyperalgesic effect in a mouse model of arthritic pain, without causing alterations in locomotor activity. nih.gov This suggests that the quinazoline scaffold could be a promising prototype for developing new analgesic drugs for treating pathological pain conditions such as arthritis. nih.gov
Ghrelin Receptor Antagonism and Related Signaling Pathways
The quinazolinone scaffold has been identified as a foundation for developing antagonists of the type 1a growth hormone secretagogue receptor (GHS-R1a), also known as the ghrelin receptor. acs.org Ghrelin is a hormone that stimulates appetite, and its receptor is a potential target for treating obesity and diabetes. acs.orgnih.gov
Researchers have developed piperidine-substituted quinazolinone derivatives that act as potent, selective, and orally bioavailable GHS-R1a antagonists. acs.org In vivo studies have shown that antagonism of the ghrelin receptor can suppress food intake and reduce body weight gain in mice. acs.orgnih.gov This suggests that compounds based on the this compound structure could potentially be developed as therapeutic agents targeting the ghrelin system.
Anti-inflammatory and Immunomodulatory Effects
The quinazoline core is associated with significant anti-inflammatory properties. mdpi.commdpi.com Research into new 2,4-diamino substituted 5,6-dihydrobenzo[h]quinazolines revealed that these compounds possess potent anti-inflammatory activity, with some being comparable to the reference drug indomethacin. nih.gov
A key mechanism underlying the anti-inflammatory effects of these compounds appears to be the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a critical regulator of the inflammatory response. A fluorine-substituted 5,6-dihydrobenzo[h]quinazolin-2-amine derivative, compound 8c, was shown to significantly reduce the phosphorylation of IκBα and p65, key steps in the activation of the NF-κB pathway. nih.gov This compound also decreased the production of reactive oxygen species (ROS) and downregulated the expression of components of the NLRP3 inflammasome, another important player in inflammation. nih.gov These findings highlight the potential of benzo[h]quinazoline derivatives as candidate compounds for the development of novel NF-κB inhibitors to treat inflammatory diseases. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5,6-dihydrobenzo[h]quinazolin-4(3H)-one |
| Streptokinase |
| CCG-2979 |
| CCG-203592 |
| CCG-205363 |
| 2-Amino-6-chloro-3,4-dihydroquinazoline (A6CDQ) |
| 2-Amino-7-chloro-3,4-dihydroquinazoline (A7CDQ) |
| 2-substituted 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolines |
| Indomethacin |
| 5,6-dihydrobenzo[h]quinazolin-2-amine |
Modulation of Inflammatory Mediators (e.g., TNF-α, PGE-2)
The quinazoline scaffold is a core structure in a variety of compounds that have demonstrated the ability to modulate inflammatory mediators. While direct studies on this compound are not extensively detailed in publicly available research, the broader class of quinazoline derivatives has been shown to inhibit the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Prostaglandin E2 (PGE-2). For instance, certain diclofenac-quinazoline derivatives have been synthesized and shown to significantly decrease serum levels of COX-2 and PGE2. This suggests that compounds with a quinazoline core can interfere with inflammatory cascades. The anti-inflammatory effects of these related compounds often involve the suppression of pathways that lead to the production of these inflammatory molecules.
Inhibition of the Nuclear Factor Kappa B (NF-κB) Pathway
Antiplatelet Aggregation Activity
Research into quinazoline derivatives has also revealed potential antiplatelet activity. A study on new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted compounds, which share a core structure with this compound, demonstrated potent antiplatelet activity comparable to acetylsalicylic acid. These findings indicate that the benzo[h]quinazoline scaffold is a promising framework for the development of agents that can inhibit platelet aggregation.
| Compound Class | Key Findings | Reference Compound |
| 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted | Potent antiplatelet activity | Acetylsalicylic Acid |
Antiparasitic Activity
The quinazoline structure has been a foundation for the development of antiparasitic agents, including those with activity against Leishmania donovani, the causative agent of visceral leishmaniasis. A series of N2,N4-disubstituted quinazoline-2,4-diamines have been synthesized and tested, with some compounds exhibiting significant antileishmanial activity, with EC50 values in the single-digit micromolar or even submicromolar range. The effectiveness of these compounds is influenced by the substitution patterns on the quinazoline ring. While specific data for this compound is not provided in the available literature, the proven antileishmanial potential of structurally similar compounds underscores the relevance of this chemical class in the search for new treatments for leishmaniasis.
| Quinazoline Derivative Class | Activity against L. donovani |
| N2,N4-disubstituted quinazoline-2,4-diamines | EC50 values in the single-digit micromolar to submicromolar range |
Structure Activity Relationship Sar and Computational Modeling
Systematic SAR Analysis of the 4-Chloro-5,6-dihydrobenzo[h]quinazoline Core
Systematic SAR analysis is a cornerstone of medicinal chemistry, providing critical insights into how specific structural features of a molecule contribute to its pharmacological profile. For the this compound core, this analysis has focused on the influence of the chloro group at the C-4 position, modifications to the core ring system, the effects of substituents at other positions, and the role of stereochemistry.
The chloro group at the C-4 position of the quinazoline (B50416) ring is a critical determinant of biological activity. This substituent serves as a reactive site, enabling nucleophilic substitution reactions that are pivotal for the synthesis of diverse analogues. The chlorine atom's electron-withdrawing nature also influences the electronic properties of the entire quinazoline system, which can impact ligand-target interactions.
In many instances, the 4-chloroquinazoline (B184009) serves as a key intermediate for the synthesis of 4-anilinoquinazolines, a class of compounds known for their anticancer properties. nih.gov The reaction of 4-chloroquinazolines with various anilines is a widely used strategy to generate libraries of potential kinase inhibitors. nih.gov The reactivity of the C-4 position is often modulated by the substituents on the aniline (B41778) nucleophile; electron-rich anilines tend to react more readily than electron-poor ones. nih.gov This highlights the importance of the chloro group as a synthetic handle for introducing a wide array of chemical diversity at this position.
Furthermore, the presence of the chlorine atom itself can be crucial for direct interactions within a biological target. For example, in some enzyme active sites, the chloro group can participate in halogen bonding or other non-covalent interactions that contribute to binding affinity.
Modifications to the dihydrobenzo[h]quinazoline ring system have been explored to optimize the pharmacological properties of this scaffold. The fusion of the quinazoline core with a partially saturated carbocyclic ring, such as the dihydronaphthalene moiety in 5,6-dihydrobenzo[h]quinazoline (B11911934), imparts a three-dimensional character to the molecule. This can lead to improved binding affinity and selectivity for specific biological targets compared to planar quinazoline systems.
The potency and selectivity of this compound derivatives are profoundly influenced by the nature and position of substituents on the quinazoline and fused benzo rings.
Substituents on the Quinazoline Ring:
Position 2: The introduction of various groups at the C-2 position has been a common strategy to modulate activity. For instance, the presence of a phenyl group at C-2 in certain quinazolinone derivatives has been shown to reduce potency against PARPs, while still allowing for selectivity towards other enzymes like tankyrases. biorxiv.org
Position 6 and 7: These positions are frequently modified to enhance potency and solubility. For example, the introduction of a piperazine (B1678402) ring at the C-7 position of some quinazoline derivatives has led to more potent inhibitory activities. documentsdelivered.com In another study, a 6-nitro function in 2,4,6-substituted quinazolines resulted in extraordinarily potent and selective inhibitors of the ABCG2 transporter. nih.gov
Position 8: Small, electron-rich substituents at the C-8 position of quinazolin-4-ones have been suggested to enhance inhibitory potency towards tankyrases. biorxiv.org Larger polar groups at this position can also be accommodated within the binding site, leading to improved affinity and selectivity. biorxiv.orgresearchgate.net
Substituents on the Fused Benzo Ring:
The substitution pattern on the fused benzo portion of the dihydrobenzo[h]quinazoline core also plays a crucial role. These substituents can influence pharmacokinetic properties and provide additional points of interaction with the target protein.
The following table summarizes the effects of various substituents on the biological activity of quinazoline derivatives based on several studies.
| Position | Substituent | Effect on Biological Activity |
| C-2 | Phenyl group | Can reduce potency against PARPs but may enhance selectivity for other targets. biorxiv.org |
| C-6 | Nitro group | Led to extraordinarily potent and selective ABCG2 inhibitors. nih.gov |
| C-7 | Piperazine ring | Exhibited more potent inhibitory activities in certain quinazoline derivatives. documentsdelivered.com |
| C-8 | Small, electron-rich groups | May enhance inhibitory potency towards tankyrases. biorxiv.org |
While the core this compound structure itself is achiral, the introduction of substituents can create stereocenters, leading to enantiomers or diastereomers. The stereochemistry of these derivatives can have a significant impact on their biological activity.
For instance, in a study on 1-phenyl-1-(quinazolin-4-yl)ethanols, it was found that the (+)-enantiomer of a particular compound showed stronger antiproliferative activity than the (-)-enantiomer. nih.gov This highlights the importance of a specific three-dimensional arrangement of atoms for optimal interaction with the biological target, a common principle in pharmacology where receptors and enzymes are chiral environments. The differential activity of stereoisomers underscores the need to consider and control stereochemistry during the design and synthesis of new analogues.
Computational Chemistry and Molecular Modeling Approaches
Computational methods have become indispensable tools in modern drug discovery, providing valuable insights into ligand-target interactions and guiding the rational design of new molecules. For the this compound scaffold, molecular docking studies have been particularly instrumental.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. These studies have been widely used to understand the binding modes of quinazoline derivatives and to rationalize their structure-activity relationships.
For example, docking studies of quinazolin-4-one derivatives have shown that the quinazolin-4-one core can occupy the nicotinamide (B372718) (NI) site of enzymes like tankyrases, while a phenyl moiety at the C-2 position extends into a hydrophobic region, explaining the observed selectivity. biorxiv.org In another study, docking of quinazoline derivatives into the active site of the SARS-CoV-2 main protease (3CLpro) revealed key binding interactions, with one compound showing potential as a lead for developing more effective inhibitors. nih.gov
These computational models can identify key amino acid residues involved in binding and predict how different substituents might influence these interactions. For instance, hydrogen bonding and hydrophobic interactions are often key determinants of binding affinity, and docking studies can help visualize and quantify these interactions. nih.govresearchgate.net This information is invaluable for designing new derivatives with improved potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For quinazoline derivatives, including structures related to this compound, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely employed to guide the design of more potent molecules. nih.govnih.gov
The fundamental step in developing a robust 3D-QSAR model is the alignment of the dataset of molecules, typically onto a common scaffold or a template compound. nih.gov These models generate statistical data that help in understanding which structural properties are crucial for activity. For instance, in a study on quinazolinone derivatives as Matrix Metalloproteinase-13 (MMP-13) inhibitors, reliable CoMFA and CoMSIA models were constructed. The contour maps generated from these models indicated that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were the primary influencers of the inhibitory activity. nih.gov
Similarly, QSAR models developed for quinazoline-4(3H)-one analogs as Epidermal Growth Factor Receptor (EGFR) inhibitors demonstrated good internal and external validation, confirming their predictive power. nih.gov The statistical robustness of a QSAR model is critical, and it is typically evaluated using parameters such as the cross-validated correlation coefficient (q² or Q²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient (R²pred) for an external test set. nih.govnih.gov These models serve as a valuable tool for predicting the activity of newly designed compounds before their synthesis, thereby streamlining the drug discovery process. mdpi.combiointerfaceresearch.com For example, studies on 4-benzyloxy-2-trichloromethylquinazoline derivatives used QSAR equation models to identify key molecular descriptors like GATS4e, SpMaxAEA(ed), and Mor28e that are linearly related to the compound's inhibitory concentration (pIC50). pandawainstitute.com
Table 1: Example Statistical Parameters for 3D-QSAR Models of Quinazolinone Derivatives as MMP-13 Inhibitors nih.gov
| Model | q² | r² | R²pred |
| CoMFA | 0.646 | 0.992 | 0.829 |
| CoMSIA | 0.704 | 0.992 | 0.839 |
| Topomer | 0.592 | 0.714 | - |
Note: q² (or Q²) is the cross-validated correlation coefficient; r² is the non-cross-validated correlation coefficient; R²pred is the predictive r² for the external test set.
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of this compound and related compounds, MD simulations provide detailed insights into the stability of the ligand-receptor complex and the specific interactions that govern the binding mechanism. nih.govnih.gov
Typically, an MD simulation is performed after a compound has been docked into the active site of a target protein. The simulation, often run for nanoseconds, allows researchers to observe the dynamic behavior of the compound within the binding pocket. nih.govmdpi.com Key metrics analyzed from an MD simulation include the Root Mean Square Deviation (RMSD) and the Radius of Gyration (Rg). Minimal fluctuations in these values over the simulation time suggest that the ligand-protein complex is stable. mdpi.com
For example, MD simulations were used to study novel quinazoline derivatives as phosphodiesterase 7 (PDE7) inhibitors. The simulation was run for 100 nanoseconds to analyze the stability and interactions of the compounds within the enzyme's binding site. nih.gov In another study on quinazolinone inhibitors of MMP-13, MD simulations revealed the importance of specific amino acid residues (such as Ser250 and Gly248) in forming stable hydrogen bonds, which are crucial for inhibitory activity. nih.gov These simulations can confirm the stability of key interactions, such as hydrogen bonds identified in docking studies, and help explain why certain structural modifications lead to enhanced or diminished biological activity. mdpi.com
In silico Prediction of Biological Targets and Pathways
In silico methods, particularly molecular docking, are instrumental in predicting the potential biological targets and pathways for novel compounds like this compound. This approach involves computationally placing a molecule into the three-dimensional structure of a known protein target to evaluate its binding affinity and mode of interaction. rjeid.comnih.gov
The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with a diverse range of biological targets. mdpi.com Computational studies have explored various quinazoline derivatives against numerous targets. For instance, molecular docking has been used to identify quinazolinones as potential inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an important enzyme in DNA repair and a target in cancer therapy. rjeid.comresearchgate.net Other studies have predicted that fused quinazoline analogs could act as anticancer agents by inhibiting topoisomerase. nih.gov
Furthermore, in silico approaches have been used to investigate the anti-inflammatory potential of quinazolinone derivatives. These studies suggest that the compounds may inhibit the expression of inflammatory genes such as cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and inducible nitric oxide synthase (iNOS) by modulating the NF-κB pathway. nih.gov In the context of infectious diseases, quinazolin-2,4-dione derivatives have been evaluated through docking as potential inhibitors of Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH), a key enzyme for the malaria parasite. nih.gov A recent study on novel 5,6-dihydrobenzo[h]quinazoline derivatives identified succinate (B1194679) dehydrogenase (SDH) as a key target for their antifungal activity, a finding supported by molecular docking experiments. nih.gov These predictive studies provide a strong foundation for subsequent experimental validation and help to elucidate the compound's mechanism of action. nih.gov
Table 2: Potential Biological Targets for Quinazoline-based Scaffolds Identified via In silico Methods
| Predicted Target | Therapeutic Area | Reference(s) |
| Succinate Dehydrogenase (SDH) | Antifungal | nih.gov |
| Poly(ADP-ribose) Polymerase-1 (PARP-1) | Anticancer | rjeid.com, researchgate.net |
| Matrix Metalloproteinase-13 (MMP-13) | Anti-inflammatory (OA) | nih.gov |
| NF-κB Pathway (regulating COX-2, iNOS, IL-1β) | Anti-inflammatory | nih.gov |
| Topoisomerase II | Anticancer | nih.gov |
| Plasmodium falciparum DHODH (pfDHODH) | Antimalarial | nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | Anticancer | nih.gov |
| Phosphodiesterase 7 (PDE7) | Anti-inflammatory | nih.gov |
Future Research Directions and Therapeutic Implications
Advancements in Sustainable Synthesis and Scalability
The progression of 4-Chloro-5,6-dihydrobenzo[h]quinazoline from a laboratory curiosity to a viable therapeutic precursor hinges on the development of efficient and environmentally conscious synthetic routes. Traditional methods for creating quinazoline (B50416) derivatives often require harsh conditions, such as high temperatures and pressures. nih.gov Future research must prioritize "green chemistry" principles to enhance sustainability.
Promising avenues include microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating. frontiersin.org The use of palladium-catalyzed cross-coupling reactions, such as Sonogashira–Hagihara and Suzuki–Miyaura, offers a robust method for constructing the core structure under milder conditions. beilstein-journals.orgnih.gov Furthermore, exploring copper-catalyzed reactions presents an environmentally benign and cost-effective alternative. organic-chemistry.org A key goal for scalability will be the development of chromatography-free purification processes, which are crucial for large-scale industrial production by reducing solvent waste and operational costs. acs.org Automated nanoscale synthesis platforms could also be employed to rapidly generate derivatives for initial screening, minimizing waste and accelerating the discovery process. rsc.org
Elucidation of Novel Biological Targets and Polypharmacology
While the broader quinazoline class is known to interact with a wide array of biological targets, the specific inhibitory profile of this compound remains to be fully elucidated. epa.govnih.gov Many quinazoline derivatives function as protein kinase inhibitors, targeting enzymes crucial for cellular signaling. mdpi.commdpi.com Future investigations should screen this compound against a comprehensive panel of kinases implicated in cancer and other diseases.
Key potential targets, based on related structures, include:
Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR), which are critical drivers of tumor growth and angiogenesis. nih.gov
Fms-like tyrosine kinase 3 (FLT3): A frequent mutation in acute myeloid leukemia, making it a prime target for therapeutic intervention. nih.govresearchgate.net
Succinate (B1194679) Dehydrogenase (SDH): An enzyme in the mitochondrial electron transport chain that has been identified as a target for novel antifungal agents based on the 5,6-dihydrobenzo[h]quinazoline (B11911934) scaffold. nih.gov
Microtubules: Some quinazolines disrupt microtubule dynamics, a mechanism central to the action of many cytotoxic anticancer agents. researchgate.net
A significant area of future research is the exploration of its polypharmacology —the ability of a single compound to interact with multiple targets. nih.gov This multi-targeting capability can lead to more potent therapeutic effects and may help overcome drug resistance mechanisms that arise from the inhibition of a single pathway. nih.gov
Rational Design of Next-Generation Benzo[h]quinazoline Analogs
The 4-chloro substitution on the 5,6-dihydrobenzo[h]quinazoline ring is a chemically reactive site, making it an ideal starting point for the rational design of new analogs with enhanced potency and selectivity. acs.org Structure-activity relationship (SAR) studies are essential to guide the modification of this scaffold. nih.gov By systematically altering the substituents at various positions, researchers can optimize the compound's interaction with its biological targets. mdpi.com
A rational design strategy would involve creating a library of analogs based on the core structure. Computational molecular docking studies can predict how different functional groups will bind to the active sites of target proteins, such as kinases, allowing for a more focused synthetic effort. nih.govnih.gov
Below is an interactive table outlining potential modifications for generating next-generation analogs:
| Position of Substitution | Potential Substituent Group | Desired Outcome |
| C4 (replacing Chloro) | Anilines, Amines, Heterocycles | Enhance binding affinity to kinase ATP pocket, improve selectivity. |
| C2 | Phenyl groups, Alkyl chains | Modulate potency and target specificity. |
| C6, C7, C8 (on Benzene (B151609) ring) | Methoxy groups, Halogens | Improve pharmacokinetic properties (solubility, metabolic stability). |
| N3 | Heterocyclic moieties | Increase biological activity and explore new target interactions. nih.gov |
This targeted approach, combining computational design with synthetic chemistry, will accelerate the development of lead compounds with superior therapeutic profiles. nih.gov
Integration of Systems Biology for Comprehensive Mechanistic Understanding
To fully comprehend the therapeutic potential and mechanism of action of this compound and its derivatives, future research should move beyond a single-target approach and embrace systems biology. researchgate.net Systems biology integrates large-scale datasets from "omics" technologies (genomics, proteomics, metabolomics) to model how a drug affects complex cellular networks.
By employing these techniques, researchers can:
Identify Off-Target Effects: Uncover unintended molecular interactions that could contribute to either efficacy or toxicity.
Elucidate Resistance Mechanisms: Understand how cancer cells might adapt to treatment by analyzing changes in signaling pathways.
Discover Biomarkers: Identify genetic or protein signatures that predict which patients are most likely to respond to the drug, paving the way for personalized medicine.
This holistic view provides a deeper understanding of the drug's impact on the entire biological system, enabling more rational drug development and patient selection strategies. researchgate.net
Exploration of Combination Therapies with Existing Agents
The future of many targeted therapies, particularly in oncology, lies in combination treatments. nih.gov The cytostatic nature of many kinase inhibitors means they often stop tumor growth rather than killing cancer cells directly, necessitating their use with other agents. nih.gov Future preclinical and clinical studies should explore the synergistic potential of this compound-derived agents in combination with:
Standard Chemotherapy: To create a multi-pronged attack on cancer cells.
Other Targeted Inhibitors: Combining inhibitors that block different nodes in a signaling pathway can prevent the cancer from rerouting its growth signals and developing resistance. nih.gov
Immunotherapy: To enhance the immune system's ability to recognize and eliminate tumor cells.
Anti-angiogenic Agents: To simultaneously cut off the tumor's blood supply while inhibiting its growth signals. nih.gov
Designing hybrid molecules that combine the benzo[h]quinazoline pharmacophore with another active moiety into a single chemical entity is another promising strategy to achieve multi-target effects and improved potency. nih.govfrontiersin.org Such combinations could lead to more durable responses and improved outcomes in complex diseases like cancer.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
